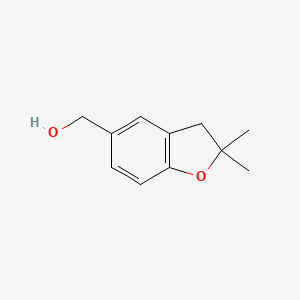
(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol
Overview
Description
(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is an organic compound that belongs to the benzofuran family This compound is characterized by a benzofuran ring substituted with a methanol group at the 5-position and two methyl groups at the 2-position
Mechanism of Action
Target of Action
Compounds containing benzofuran and 1,2,4-triazole moieties, which are present in this compound, have been known for their broad spectrum of biological activities, especially in the agricultural field .
Mode of Action
It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might interact with its targets to inhibit the growth of fungi or pests, or regulate plant growth.
Biochemical Pathways
Given the fungicidal activity of benzofuran and 1,2,4-triazole derivatives , it can be inferred that this compound might affect the biochemical pathways related to the growth and development of fungi or pests.
Result of Action
It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution pattern of the compound can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with 1-(4-hydroxyphenyl)ethanone.
Etherification: The hydroxyl group of 1-(4-hydroxyphenyl)ethanone is etherified to form an intermediate.
Claisen Rearrangement: The intermediate undergoes a Claisen rearrangement to form 2,2-dimethyl-5-acetyl-2,3-dihydrobenzofuran.
Cyclization: The acetyl group is then cyclized to form the benzofuran ring.
Reduction: The final step involves the reduction of the acetyl group to a methanol group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFVEHEGNFEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252050 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-93-6 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


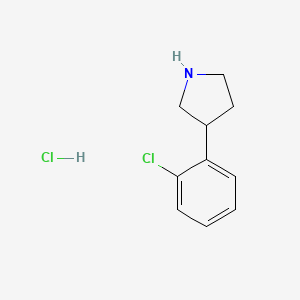


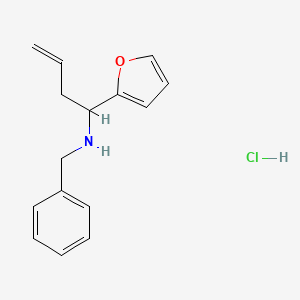
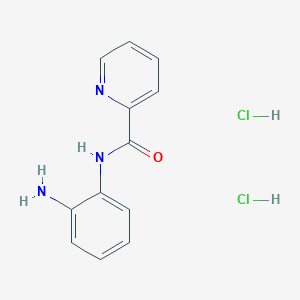
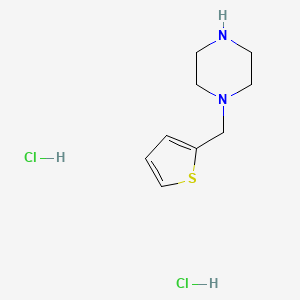

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)
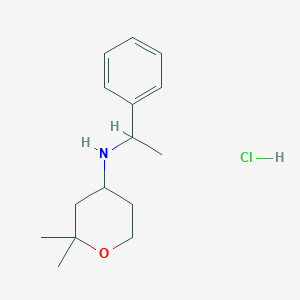
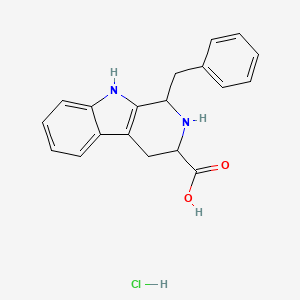
![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)
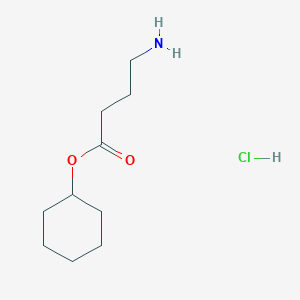
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
